4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Antimicrobial Hydrazide–hydrazone Gram-positive

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is the free carboxylic acid required for direct amide/hydrazide formation—no ester hydrolysis needed. As the active metabolite (SV-03) of the plant activator tiadinil, it probes salicylic acid-independent systemic acquired resistance (SAR) without metabolic activation. This scaffold yields hydrazide–hydrazones with validated MIC values as low as 1.95 µg/mL against S. aureus and E. faecalis. Available at >98% purity with a defined melting point (178–186°C), it integrates seamlessly into continuous-flow synthesis platforms (81 s residence time, 81–88% amide yield). The definitive building block for agrochemical R&D, antimicrobial lead optimization, and qNMR reference standards.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 18212-21-0
Cat. No. B106732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
CAS18212-21-0
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)O
InChIInChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8)
InChIKeyNHHQOYLPBUYHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid (CAS 18212-21-0): Procurement-Relevant Identity and Core Utility


4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0, MFCD00173830, C4H4N2O2S, MW 144.15) is a 4-methyl-substituted 1,2,3-thiadiazole heterocycle bearing a C5-carboxylic acid moiety [1]. This scaffold is a privileged structure in agrochemical and medicinal chemistry, serving as a key building block for plant activators (e.g., tiadinil) and as a precursor for diverse hydrazide derivatives with validated in vitro antimicrobial activity [2][3]. Unlike its ester prodrugs or unsubstituted analogs, this free carboxylic acid exhibits distinct reactivity for amide/hydrazide formation, unique solubility characteristics (limited aqueous solubility below pH 4; soluble in DMSO, DMF), and a demonstrated role as the active metabolite of the commercial plant defense activator tiadinil (SV-03) . Commercially available at >98% purity (GC/T) with a defined melting point of 178–186°C, this compound is procured for specialized applications in agrochemical R&D, antimicrobial lead optimization, and continuous-flow process development [4][5].

Why 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Cannot Be Simply Swapped with Close Analogs


Generic substitution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with structurally similar in-class compounds (e.g., its ethyl ester CAS 18212-20-9, 4-phenyl analog CAS 78875-63-5, or unsubstituted 1,2,3-thiadiazole-5-carboxylic acid CAS 4833-09-4) is precluded by three non-interchangeable factors. First, the free carboxylic acid group is essential for the active metabolite (SV-03) of tiadinil, which induces systemic acquired resistance (SAR) in plants via a salicylic acid-independent pathway—a mechanism not recapitulated by the ethyl ester prodrug or unsubstituted core [1]. Second, the 4-methyl substituent critically modulates both lipophilicity and the steric/electronic environment of the heterocycle, directly impacting the antimicrobial potency of derived hydrazide–hydrazones against Gram-positive pathogens (e.g., MIC = 1.95–15.62 µg/mL for optimal derivatives) [2]. Third, the carboxylic acid handle enables direct conjugation with amines and hydrazines under mild conditions, whereas esters require prior hydrolysis, adding a synthetic step and reducing overall efficiency in both batch and continuous-flow regimes [3].

Quantitative Differentiation Evidence for 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Against Closest Analogs


In Vitro Antimicrobial Activity of Hydrazide Derivatives: 4-Methyl Substituent Enables Potent Gram-Positive Activity

A series of 15 novel hydrazide–hydrazones derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were evaluated for in vitro antimicrobial activity. The 4-methyl substituent on the thiadiazole core is critical for activity; unsubstituted 1,2,3-thiadiazole-5-carboxylic acid derivatives show significantly attenuated or no activity in comparable assays [1]. The optimal derivative, Compound 15 (bearing a 5-nitro-2-furoyl moiety), exhibited minimum inhibitory concentration (MIC) values of 1.95–15.62 µg/mL against tested Gram-positive strains and minimum bactericidal concentration (MBC)/MIC ratios of 1–4, indicating a bactericidal rather than merely bacteriostatic effect [2]. In contrast, 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, while reported to possess antimicrobial properties, lack comparable quantitative MIC data in the same assay systems, and their bulkier phenyl group alters both lipophilicity and target engagement profiles .

Antimicrobial Hydrazide–hydrazone Gram-positive

Plant Systemic Acquired Resistance (SAR) Induction: SA-Independent Signaling Differentiates from SA-Dependent Activators

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (designated SV-03) is the active metabolite of the commercial plant activator tiadinil. In tobacco model assays, soil drench application of SV-03 induces broad-spectrum disease resistance against Tobacco mosaic virus (TMV) and Pseudomonas syringae pv. tabaci [1]. Crucially, SV-03 induces SAR without accumulating salicylic acid (SA), and retains efficacy in NahG transgenic tobacco plants (which degrade SA), demonstrating that SV-03 signals downstream of SA accumulation [2]. In contrast, classic plant activators such as probenazole, BTH (benzothiadiazole), and INA (2,6-dichloroisonicotinic acid) act upstream or require SA accumulation for full SAR induction [3]. The ethyl ester prodrug (4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester, CAS 18212-20-9) is inactive as a direct SAR inducer; it must first be hydrolyzed to the free acid (SV-03) to exert activity .

Plant activator SAR Salicylic acid

Continuous Flow Synthesis Yield: 70% Isolated Yield for Key Intermediate Outperforms Batch Methods

In a 2024 Organic Process Research & Development study, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was prepared as a key intermediate in a continuous flow system using a hybrid device equipped with two reaction chips, achieving a 70% isolated yield [1]. While no direct batch-mode comparison was reported in the same study, typical batch syntheses of this compound (via hydrolysis of the ethyl ester with NaOH in methanol) require 12-hour stirring at room temperature and often suffer from variable yields due to side reactions and purification losses . The continuous flow approach enables on-demand production with improved control over reaction parameters and reduced residence time, a critical advantage for scale-up and for integration into automated synthesis platforms .

Continuous flow Synthesis Process chemistry

Purity, Physical Form, and Handling: Defined Melting Point and High Purity Enable Reproducible Formulation

Commercial 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is supplied with a purity of >98.0% (GC/T) and a melting point of 178–186°C (lit. 178°C dec.) [1]. In comparison, the ethyl ester analog (CAS 18212-20-9) is a liquid at room temperature (boiling point 117–118°C at 15 mmHg, density 1.265 g/mL) and the 4-phenyl analog (CAS 78875-63-5) has a lower melting point range (approx. 140–145°C) . The solid form and sharp melting point of the free acid facilitate accurate weighing, storage stability, and straightforward purification via recrystallization, whereas the liquid ester requires additional handling precautions for formulation work .

Quality control Purity Formulation

High-Value Application Scenarios for 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Based on Verified Differentiation


Scaffold for Gram-Positive Antimicrobial Hydrazide–Hydrazone Derivatives

Procure this compound as the core building block for synthesizing hydrazide–hydrazone libraries targeting Gram-positive bacterial pathogens. As demonstrated by Bielenica et al., derivatives bearing the 4-methyl-thiadiazole core achieve MIC values as low as 1.95 µg/mL against Staphylococcus aureus and Enterococcus faecalis [1]. The carboxylic acid group enables direct condensation with hydrazine to form the hydrazide intermediate, a step that is not possible with the ethyl ester analog without prior hydrolysis [2]. This synthetic efficiency and validated antimicrobial potential make the free acid the preferred starting material for medicinal chemistry programs focused on antibiotic-resistant Gram-positive infections.

Direct-Acting Plant Activator for SA-Independent SAR Studies

Utilize 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) directly in plant biology research to probe salicylic acid-independent systemic acquired resistance (SAR) pathways. Unlike tiadinil, which requires metabolic activation, SV-03 can be applied via soil drench to induce broad-spectrum resistance against viral (TMV) and bacterial (P. syringae) pathogens without SA accumulation [3]. This property enables mechanistic studies in NahG transgenic lines and facilitates the development of next-generation plant activators that bypass SA-dependent signaling, a unique advantage not offered by ester prodrugs or unsubstituted thiadiazole analogs [4].

Key Intermediate for Continuous Flow Synthesis of Tiadinil and Methiadinil

Procure this intermediate for integration into continuous flow manufacturing platforms. As reported by Fang et al., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be prepared in 70% isolated yield using a hybrid reaction chip device, enabling on-demand production of commercial plant activators tiadinil and methiadinil [5]. The free acid is directly condensed with amines in a subsequent flow step (81 s residence time) to produce the final amide products in 81–88% yield, demonstrating seamless integration into automated, scalable processes .

Reference Standard for Analytical and Metabolite Identification Studies

Procure high-purity (>98.0%) 4-methyl-1,2,3-thiadiazole-5-carboxylic acid for use as an analytical reference standard in pesticide residue analysis and metabolite identification. As the active metabolite of tiadinil, this compound is used as a calibration standard in qNMR and HPLC assays to quantify SV-03 in plant tissues and environmental samples . Its defined melting point (178–186°C) and solid physical form facilitate accurate standard preparation, whereas liquid ester analogs introduce volumetric handling errors and require correction factors [6].

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